molecular formula C31H56O10S2 B13787941 [3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate

[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate

Cat. No.: B13787941
M. Wt: 652.9 g/mol
InChI Key: GPSLWQJTXBWLTK-UHFFFAOYSA-N
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Description

[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate is a complex organic compound characterized by its unique structure, which includes a long hydrocarbon chain with hydroxyl groups and a sulfooxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate typically involves multiple steps. The initial step often includes the preparation of the hydrocarbon chain with hydroxyl groups. This can be achieved through the reduction of corresponding ketones or aldehydes. The sulfooxyphenyl group is then introduced through a sulfonation reaction, where phenol derivatives are treated with sulfur trioxide or chlorosulfonic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, where phenol derivatives are continuously reacted with sulfonating agents in reactors designed to handle high temperatures and pressures. The hydrocarbon chain is synthesized separately and then coupled with the sulfooxyphenyl group through esterification or similar reactions.

Chemical Reactions Analysis

Types of Reactions

[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The sulfooxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of catalysts.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as halogenated compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its long hydrocarbon chain and sulfooxyphenyl group may interact with cell membranes or proteins, influencing various biological functions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an anti-inflammatory or antimicrobial agent, although further research is needed to confirm these effects.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its unique properties make it suitable for use in various products, from cosmetics to pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate involves its interaction with specific molecular targets. The sulfooxyphenyl group may bind to enzymes or receptors, modulating their activity. The long hydrocarbon chain can interact with lipid membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including changes in cell signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [3-(16,17-Dihydroxypentacosyl)-5-hydroxyphenyl] hydrogen sulfate
  • [3-(16,17-Dihydroxypentacosyl)-5-methoxyphenyl] hydrogen sulfate
  • [3-(16,17-Dihydroxypentacosyl)-5-chlorophenyl] hydrogen sulfate

Uniqueness

Compared to similar compounds, [3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate stands out due to its sulfooxy group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility in water and its ability to interact with biological molecules, making it a valuable tool in various scientific applications.

Properties

Molecular Formula

C31H56O10S2

Molecular Weight

652.9 g/mol

IUPAC Name

[3-(16,17-dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate

InChI

InChI=1S/C31H56O10S2/c1-2-3-4-5-16-19-22-30(32)31(33)23-20-17-14-12-10-8-6-7-9-11-13-15-18-21-27-24-28(40-42(34,35)36)26-29(25-27)41-43(37,38)39/h24-26,30-33H,2-23H2,1H3,(H,34,35,36)(H,37,38,39)

InChI Key

GPSLWQJTXBWLTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O)O)O

Origin of Product

United States

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